molecular formula C10H12N2O3 B14811185 (2-Cyclopropoxy-4-nitrophenyl)methanamine

(2-Cyclopropoxy-4-nitrophenyl)methanamine

Cat. No.: B14811185
M. Wt: 208.21 g/mol
InChI Key: JEQJTHYGJOVLPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-4-nitrophenyl)methanamine typically involves the reaction of 2-cyclopropoxy-4-nitrobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclopropoxy-4-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxy-4-nitrophenyl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2-cyclopropyloxy-4-nitrophenyl)methanamine

InChI

InChI=1S/C10H12N2O3/c11-6-7-1-2-8(12(13)14)5-10(7)15-9-3-4-9/h1-2,5,9H,3-4,6,11H2

InChI Key

JEQJTHYGJOVLPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])CN

Origin of Product

United States

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